3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the chloropyridazinyl and propoxyphenyl groups contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable propoxyphenyl halide and a base.
Attachment of the Chloropyridazinyl Group: The chloropyridazinyl group can be attached through a coupling reaction with a chloropyridazine derivative and a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, bases, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Research: It is used in studies to understand its effects on various biological pathways and targets.
Chemical Biology: The compound is employed in chemical biology to probe the function of specific proteins and enzymes.
Industrial Applications: It may have applications in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridazin-3-yl)piperidin-4-one: This compound shares the chloropyridazinyl group and has similar chemical properties.
Lenalidomide: Although structurally different, lenalidomide has a pyrrolidine-2,5-dione core and is used in medicinal chemistry.
1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione: This compound is closely related and shares the pyrrolidine-2,5-dione core and chloropyridazinyl group.
Uniqueness
3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to the combination of the chloropyridazinyl and propoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H26ClN5O3 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
3-[[1-(6-chloropyridazin-3-yl)piperidin-4-yl]amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H26ClN5O3/c1-2-13-31-17-5-3-16(4-6-17)28-21(29)14-18(22(28)30)24-15-9-11-27(12-10-15)20-8-7-19(23)25-26-20/h3-8,15,18,24H,2,9-14H2,1H3 |
InChI Key |
CGZBZWWWIGQSMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
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